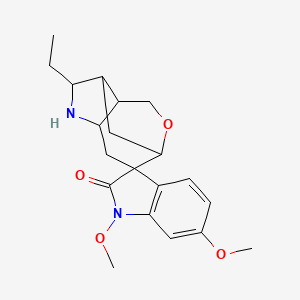![molecular formula C13H16ClN5O2 B14097940 4-chloro-N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]aniline](/img/structure/B14097940.png)
4-chloro-N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,2Z)-N’-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methylimino group, and a pyrrolidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E,2Z)-N’-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired configuration and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which allow for efficient and controlled reactions. These methods are designed to maximize yield and minimize waste, making the process more sustainable and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
(E,2Z)-N’-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.
Wissenschaftliche Forschungsanwendungen
(E,2Z)-N’-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Wirkmechanismus
The mechanism of action of (E,2Z)-N’-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets are still under investigation, but they may involve modulation of signal transduction pathways or inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other chlorophenyl derivatives and imino compounds, such as:
- 4-chlorophenyl isocyanide
- Phenyl boronic acid (PBA) containing BODIPY dyes
- α,β-unsaturated carbonyl compounds
Uniqueness
What sets (E,2Z)-N’-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C13H16ClN5O2 |
|---|---|
Molekulargewicht |
309.75 g/mol |
IUPAC-Name |
4-chloro-N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]aniline |
InChI |
InChI=1S/C13H16ClN5O2/c1-15-12(18-8-2-3-9-18)13(19(20)21)17-16-11-6-4-10(14)5-7-11/h4-7,16H,2-3,8-9H2,1H3/b15-12?,17-13- |
InChI-Schlüssel |
GSQOMBLEHJMZTF-DQQJASDJSA-N |
Isomerische SMILES |
CN=C(/C(=N/NC1=CC=C(C=C1)Cl)/[N+](=O)[O-])N2CCCC2 |
Kanonische SMILES |
CN=C(C(=NNC1=CC=C(C=C1)Cl)[N+](=O)[O-])N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyl-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097860.png)
![16-(Ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B14097870.png)
![2H-Indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-](/img/structure/B14097873.png)
![4-(benzo[d][1,3]dioxol-5-ylamino)quinazoline-2(1H)-thione](/img/structure/B14097874.png)

![1-(3-Ethoxy-4-hydroxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097889.png)

![2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14097904.png)


![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14097923.png)
![(3E,5E,7E)-9-[(3E)-2,4,4-Trimethyl-1-cyclohexen-3-ylidene]-3,7-dimethylnona-3,5,7-trien-1-ol](/img/structure/B14097931.png)
![tert-Butyl N-[5-(hydroxyimino)-5,6,7,8-tetrahydronaphthalen-2-yl]carbamate](/img/structure/B14097953.png)
![sodium;2-[5-[[(6R,7R)-2-carboxy-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-en-3-yl]methylsulfanyl]tetrazol-1-yl]ethanolate](/img/structure/B14097960.png)
